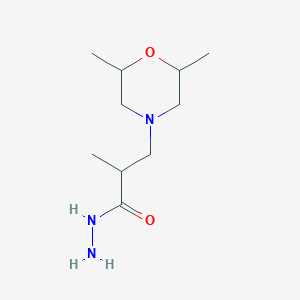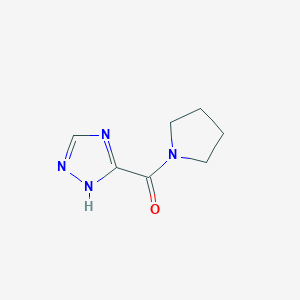
3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide is a chemical compound that belongs to the class of hydrazides It features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a hydrazide functional group attached to a 2-methylpropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide typically involves the following steps:
Formation of the Intermediate: The starting material, 2,6-dimethylmorpholine, is reacted with an appropriate acylating agent to form the intermediate 2,6-dimethylmorpholin-4-yl-2-methylpropanoyl chloride.
Hydrazide Formation: The intermediate is then treated with hydrazine hydrate under controlled conditions to yield the desired hydrazide.
The reaction conditions often include:
- Solvent: Commonly used solvents include ethanol or methanol.
- Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
- Time: The reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation Products: Azides, nitroso compounds, or other oxidized derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its hydrazide moiety, which can interact with various biological targets.
Materials Science: The compound can be used as a building block in the synthesis of polymers or other advanced materials.
Biological Studies: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The hydrazide group can form covalent bonds with enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways, signal transduction, or other cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanamide: Similar structure but with an amide group instead of a hydrazide.
2,6-Dimethylmorpholine-4-carboxylic acid: Lacks the hydrazide group but shares the morpholine ring structure.
Uniqueness
Hydrazide Functional Group: The presence of the hydrazide group in 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide distinguishes it from similar compounds, providing unique reactivity and potential biological activity.
Substitution Pattern: The specific substitution pattern on the morpholine ring and the propanoyl moiety contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-2-methylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-7(10(14)12-11)4-13-5-8(2)15-9(3)6-13/h7-9H,4-6,11H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXDICKGIDCSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2829868.png)
![1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea](/img/structure/B2829869.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2829871.png)
![1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2829874.png)
![N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/new.no-structure.jpg)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2829880.png)


![5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B2829884.png)

![1-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2829886.png)


